Product packaging for 5-Chloro-thiazole-2-carbonitrile(Cat. No.:CAS No. 98020-94-1)

5-Chloro-thiazole-2-carbonitrile

Cat. No.: B1390214
CAS No.: 98020-94-1
M. Wt: 144.58 g/mol
InChI Key: QGWLZLSXLRDWRT-UHFFFAOYSA-N
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Description

5-Chloro-thiazole-2-carbonitrile (CAS RN: 98020-94-1) is a versatile heterocyclic building block in organic synthesis and medicinal chemistry research . Thiazole derivatives are of significant interest in pharmaceutical research for their broad biological activity. The carbonitrile and chloro functional groups on the thiazole core make it a valuable precursor for the development of more complex molecules. Researchers can utilize this compound to explore structure-activity relationships and synthesize potential pharmacologically active compounds. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4HClN2S B1390214 5-Chloro-thiazole-2-carbonitrile CAS No. 98020-94-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-1,3-thiazole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HClN2S/c5-3-2-7-4(1-6)8-3/h2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGWLZLSXLRDWRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98020-94-1
Record name 5-chloro-1,3-thiazole-2-carbonitrile
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Elucidation of Chemical Reactivity and Mechanistic Transformations of 5 Chloro Thiazole 2 Carbonitrile

Theoretical and Computational Investigations of Reactivity

To predict and understand the chemical behavior of 5-chloro-thiazole-2-carbonitrile, various computational methods are employed. These theoretical studies offer a molecular-level understanding of its electronic properties and how they govern its reactivity. While direct computational studies on this compound are not extensively available in the current literature, analysis of closely related thiazole (B1198619) derivatives provides valuable analogous information.

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict various molecular properties, including the energies and shapes of the frontier molecular orbitals (FMOs) – the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The nature of these orbitals is crucial in determining the molecule's reactivity.

In analogous thiazole derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), have been instrumental in understanding their electronic characteristics. For thiazole-containing compounds, the HOMO is typically spread over the electron-rich regions of the molecule, including the thiazole ring and any electron-donating substituents, while the LUMO is localized on the electron-accepting parts. irjweb.commdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comnih.gov A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap suggests that the molecule is more reactive and can readily undergo chemical reactions. nih.govresearchgate.net

Table 1: Representative HOMO-LUMO Energy Gaps for Analogous Thiazole Derivatives

Compound ClassHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Pyrazolyl–Thiazole Derivatives nih.govVariesVariesVaries
Azo-Thiazole Derivatives nih.govVariesVaries1.66 - 1.82
N-((1H-benzo[d]imidazol-2-yl)methyl)thiazol-2-amine irjweb.com-5.5293-0.83024.6991

Note: The values presented are for analogous compounds and not for this compound itself. The specific values vary depending on the substituents and the computational method used.

Fukui functions are used within the framework of DFT to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These functions describe the change in electron density at a particular point in the molecule when an electron is added or removed. The sites with the highest values of the Fukui function for nucleophilic attack (f+) are most susceptible to attack by nucleophiles, while those with the highest values for electrophilic attack (f-) are prone to attack by electrophiles.

For thiazole systems, Fukui function analysis can pinpoint the specific atoms that are most likely to participate in chemical reactions. This is particularly useful in understanding the regioselectivity of reactions involving substituted thiazoles.

Chemical Hardness (η): A measure of the resistance to a change in electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." nih.gov

Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more polarizable and reactive. nih.gov

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ (E_HOMO + E_LUMO) / 2).

In a study of azo-thiazole derivatives, these global reactivity descriptors were calculated to provide a comprehensive understanding of their chemical behavior. nih.gov

Table 2: Global Reactivity Descriptors for an Analogous Azo-Thiazole Derivative

ParameterValue (eV)
Chemical Hardness (η) nih.gov0.91
Chemical Softness (S) nih.gov1.09

Note: These values are for a specific azo-thiazole derivative and serve as an illustrative example.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density from occupied (donor) to unoccupied (acceptor) orbitals, which is a key factor in stabilizing the molecule and influencing its reactivity. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

For halogenated heterocyclic compounds, NBO analysis can reveal important interactions involving the halogen atoms, such as lone pair donations to antibonding orbitals. mdpi.com In thiazole derivatives, NBO analysis has been used to understand the charge transfer between different parts of the molecule and the hyperconjugative interactions that contribute to its stability. mdpi.comtaylorfrancis.comresearchgate.net For example, in a study of thiazole azo dyes, NBO analysis showed significant charge transfer from the donor moiety to the acceptor moiety through the thiazole ring, which was crucial for their nonlinear optical properties. mdpi.com

Computational modeling can be used to simulate reaction pathways and predict the regioselectivity of chemical transformations. By calculating the energies of transition states and intermediates, it is possible to determine the most favorable reaction mechanism.

For reactions involving thiazole derivatives, computational studies can elucidate the factors that control where a substituent will add to the ring. For instance, in the click reaction to form thiazolidinone-triazoles, DFT calculations were used to investigate the mechanism and explain the observed regioselectivity. nih.gov The calculations showed that the formation of one regioisomer was significantly more favorable than the other due to a lower activation energy barrier. nih.gov Such studies are invaluable for designing synthetic routes that lead to the desired products with high selectivity.

Density Functional Theory (DFT) Analysis of Electronic Structure and Frontier Molecular Orbitals (FMO)

The chemical behavior of this compound is dictated by the interplay of the electron-withdrawing nature of the chloro and cyano substituents and the inherent electronic properties of the thiazole ring. This section delves into the specific reaction mechanisms and derivatization strategies that this compound can undergo.

Nucleophilic Substitution at Halogenated Positions

The thiazole ring, particularly when substituted with electron-withdrawing groups, is susceptible to nucleophilic aromatic substitution (SNAr). In this compound, the chlorine atom at the C5 position serves as a leaving group in such reactions. The electron-withdrawing cyano group at the C2 position, along with the nitrogen atom at position 3, activates the ring towards nucleophilic attack.

The general mechanism for SNAr on the thiazole ring involves the attack of a nucleophile to form a Meisenheimer-like intermediate, followed by the departure of the chloride ion to restore aromaticity. Thiazoles with a suitable leaving group can readily undergo these SNAr reactions. numberanalytics.com The rate of substitution is influenced by the nature of the nucleophile and the reaction conditions.

Common nucleophiles that can displace the chlorine atom include amines, alkoxides, and thiolates, leading to the formation of a diverse range of 5-substituted-thiazole-2-carbonitriles. Metal-catalyzed nucleophilic substitution reactions can also be employed to facilitate these transformations under milder conditions. numberanalytics.com The reactivity of halogenated benzo[d]thiazoles in nucleophilic substitution reactions has been demonstrated, where bromine atoms are displaced by nucleophiles like morpholine. researchgate.net

Table 1: Examples of Nucleophilic Substitution Reactions on Halogenated Thiazole Systems
ReactantNucleophileProductReaction Type
This compoundAmine (R-NH2)5-Amino-thiazole-2-carbonitrile derivativeSNAr
This compoundAlkoxide (R-O-)5-Alkoxy-thiazole-2-carbonitrile derivativeSNAr
This compoundThiolate (R-S-)5-Thioether-thiazole-2-carbonitrile derivativeSNAr

Reactivity of the Nitrile Group in Cyclization Reactions

The nitrile group at the C2 position of this compound is a versatile functional group that can participate in a variety of cyclization reactions to form fused heterocyclic systems. Nitriles are valuable synthons for constructing nitrogen-containing heterocycles. mdpi.com

One common reaction is the [3+2] cycloaddition with 1,3-dipoles, which provides an efficient route to five-membered heterocyclic rings. mdpi.com For instance, the nitrile group can react with azides to form tetrazoles or with nitrile oxides to yield oxadiazoles. The activation of the nitrile group, often facilitated by coordination to a metal center or by the presence of electron-withdrawing groups on the thiazole ring, is sometimes necessary to enhance its reactivity. mdpi.com

Furthermore, the nitrile group can undergo nucleophilic addition, followed by intramolecular cyclization. For example, reaction with a binucleophile, such as a hydrazine (B178648) or a hydroxylamine (B1172632), can lead to the formation of fused triazole or oxazole (B20620) rings, respectively. The nucleophilic addition of an amino group to a nitrile, followed by intramolecular cyclization, is a known method for forming thienopyrimidinone rings. mdpi.com The conversion of dithiazolylidenes to azine-fused thiazole-2-carbonitriles highlights a synthetic route toward complex nitrile-containing thiazole systems. rsc.org

Table 2: Potential Cyclization Reactions of the Nitrile Group
ReactantReagentResulting Fused RingReaction Type
This compoundAzide (B81097) (e.g., NaN3)Tetrazole[3+2] Cycloaddition
This compoundHydrazine (N2H4)TriazoleAddition-Intramolecular Cyclization
This compoundHydroxylamine (NH2OH)OxadiazoleAddition-Intramolecular Cyclization

Electrophilic Aromatic Substitution on Thiazole Ring Systems

The thiazole ring is generally considered electron-deficient due to the electronegativity of the nitrogen atom, making it less reactive towards electrophilic aromatic substitution compared to benzene (B151609). wikipedia.org However, such reactions are possible, and theoretical calculations have shown that the C5 position is the most electron-rich and, therefore, the primary site for electrophilic attack in the parent thiazole molecule. chemicalbook.comresearchgate.net

In the case of this compound, the situation is more complex. The thiazole ring is substituted with two electron-withdrawing groups: the chloro group at C5 and the cyano group at C2. Both of these groups are deactivating towards electrophilic attack. The chloro group is ortho, para-directing, while the cyano group is a meta-director.

Given that the most reactive position (C5) is already substituted, electrophilic attack, if it occurs, would be directed to the only available position, C4. However, the strong deactivating effect of both substituents makes electrophilic aromatic substitution on this compound challenging. Reactions such as nitration or halogenation would require harsh conditions, and the yields are expected to be low. For instance, direct electrophilic aromatic substitution on the related thiazolo[5,4-d]thiazole (B1587360) ring system, which is also electron-deficient, was initially thought to be impossible but was later achieved under specific conditions. udayton.eduresearchgate.net

Halogen Dance Reactions on Thiazole Scaffolds

The halogen dance reaction is a base-induced intramolecular or intermolecular migration of a halogen atom on an aromatic or heteroaromatic ring. wikipedia.org This reaction has been observed on thiazole scaffolds, where a halogen substituent can "dance" to a different position on the ring. nih.gov The driving force for this rearrangement is the formation of a more stable carbanionic intermediate. wikipedia.org

For this compound, a halogen dance reaction could potentially be induced by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA). This would involve the deprotonation of the thiazole ring at the C4 position to form a thiazolyl anion. This anion could then undergo a rearrangement where the chlorine atom migrates from C5 to C4.

Recent research has even demonstrated long-range halogen dance reactions in dihalogenated bithiazole systems, where a bromo group at the C5 position migrates to a position on the adjacent thiazole ring upon treatment with a strong base. nih.govresearchgate.net This suggests that under appropriate conditions, the chlorine atom in this compound could potentially migrate.

Protonation and Deprotonation Pathways

The basicity of the thiazole ring is attributed to the lone pair of electrons on the nitrogen atom. With a pKa of approximately 2.5 for its conjugate acid, thiazole is significantly less basic than imidazole. wikipedia.org In this compound, the electron-withdrawing effects of the chloro and cyano groups further reduce the basicity of the thiazole nitrogen. Protonation, when it occurs, will happen at the nitrogen atom (N3), as this is the most basic site in the molecule. Quantum chemical studies on substituted thiazoles have confirmed that protonation occurs more favorably on the nitrogen atom due to a high accumulation of charge density. researchgate.netnih.gov

Regarding deprotonation, the most acidic proton in the parent thiazole is at the C2 position. wikipedia.org However, in this compound, this position is substituted by the cyano group. The next most likely site for deprotonation by a strong base would be the C4-H proton, as the resulting carbanion would be stabilized by the adjacent sulfur atom and the inductively withdrawing chloro and cyano groups.

Oxidation and Reduction Transformations

The thiazole ring in this compound can undergo both oxidation and reduction reactions, although the presence of the deactivating chloro and cyano groups influences the reactivity.

Oxidation: The sulfur atom in the thiazole ring can be oxidized to a sulfoxide (B87167) or a sulfone using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The nitrogen atom can also be oxidized to an N-oxide using specific oxidizing agents like hypofluorous acid. wikipedia.org

Strategic Utilization of 5 Chloro Thiazole 2 Carbonitrile As a Versatile Synthetic Intermediate

Building Block for Complex Heterocyclic Systems

The inherent reactivity of 5-chloro-thiazole-2-carbonitrile makes it an invaluable precursor for the synthesis of intricate heterocyclic structures. nih.gov Its ability to undergo various substitution and cyclization reactions facilitates the creation of both fused ring systems and polyfunctionalized thiazole (B1198619) derivatives.

Fused Ring Systems (e.g., Benzothiazoles, Pyrano-thiazoles, Xantheno-thiazoles)

The chloro and cyano functionalities of this compound are instrumental in the construction of fused heterocyclic scaffolds. These reactions often proceed through initial nucleophilic substitution at the chlorine-bearing carbon, followed by intramolecular cyclization involving the nitrile group.

Benzothiazoles: The synthesis of benzothiazole (B30560) derivatives can be achieved through the reaction of this compound with appropriately substituted aminothiophenols. researchgate.netnih.govorganic-chemistry.org The amino group of the aminothiophenol displaces the chlorine atom on the thiazole ring, and subsequent intramolecular cyclization involving the thiol group and the nitrile leads to the formation of the fused benzothiazole system. capes.gov.brnih.gov This approach allows for the introduction of various substituents on the benzene (B151609) ring, leading to a library of benzothiazole derivatives with diverse electronic and steric properties. nih.gov

Pyrano-thiazoles: The construction of pyrano-thiazole frameworks can be accomplished through multicomponent reactions involving this compound, an active methylene (B1212753) compound like malononitrile (B47326), and a suitable aldehyde or ketone. rroij.com These one-pot syntheses are often catalyzed by a base and proceed via a cascade of reactions, including Knoevenagel condensation, Michael addition, and intramolecular cyclization, to afford the desired pyrano-thiazole derivatives in good yields.

Xantheno-thiazoles: A notable application of this compound is in the synthesis of complex xantheno-thiazole structures. For instance, the synthesis of 5-chloro-6-oxo-6H-xantheno[4,3-d]thiazole-2-carbonitrile has been reported. mdpi.comresearchgate.net This multi-step synthesis involves the initial preparation of a substituted xanthone (B1684191) intermediate, which is then elaborated to incorporate the thiazole ring. The final cyclization to form the thiazole moiety can be achieved through various methods, including the use of Appel's salt followed by a copper-catalyzed intramolecular cyclization. mdpi.comresearchgate.net

Table 1: Synthesis of Fused Ring Systems from this compound

Fused System Reactants Key Reaction Steps Reference
Benzothiazoles This compound, Aminothiophenols Nucleophilic aromatic substitution, Intramolecular cyclization researchgate.netnih.govnih.gov
Pyrano-thiazoles This compound, Malononitrile, Aldehydes/Ketones Multicomponent reaction, Knoevenagel condensation, Michael addition, Intramolecular cyclization rroij.com
Xantheno-thiazoles This compound, Substituted Xanthone Precursors Multi-step synthesis, Appel's salt reaction, Copper-catalyzed cyclization mdpi.comresearchgate.net

Preparation of Polyfunctionalized Thiazole Derivatives

The reactivity of the chlorine and nitrile groups in this compound allows for the introduction of a wide range of functional groups, leading to the synthesis of polyfunctionalized thiazole derivatives. researchgate.net

The chlorine atom at the 5-position is susceptible to nucleophilic substitution by various nucleophiles, including amines, alcohols, and thiols. This allows for the introduction of diverse side chains and functional groups at this position. The nitrile group at the 2-position can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or can participate in cycloaddition reactions to form other heterocyclic rings. This dual reactivity enables the synthesis of a vast library of thiazole derivatives with tailored properties for various applications. nih.gov For example, reaction with primary or secondary amines can introduce amino substituents, while reaction with sodium azide (B81097) can yield the corresponding azido (B1232118) derivative, a precursor for triazole formation.

Table 2: Functionalization Reactions of this compound

Reagent/Reaction Type Resulting Functional Group Position Reference
Amines (RNH2, R2NH) Amino (-NRH, -NR2) 5 nih.gov
Alcohols (ROH) Alkoxy (-OR) 5 researchgate.net
Thiols (RSH) Thioether (-SR) 5 researchgate.net
Hydrolysis (H2O/H+) Carboxylic acid (-COOH) 2
Reduction (e.g., LiAlH4) Aminomethyl (-CH2NH2) 2

Applications in the Synthesis of Organic Materials

The unique electronic properties of the thiazole ring, combined with the ability to introduce various functional groups, make this compound a valuable building block for the synthesis of novel organic materials. researchgate.netgoogle.com

Thiazole-containing compounds are known to exhibit interesting photophysical and electronic properties, making them attractive for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electron-withdrawing nature of the nitrile group and the potential for extended conjugation through the introduction of aromatic substituents can be exploited to tune the energy levels and charge transport properties of the resulting materials.

Furthermore, the ability to create fused aromatic systems, such as benzothiazoles and xantheno-thiazoles, provides a pathway to develop materials with high thermal stability and specific optoelectronic characteristics. mdpi.com The incorporation of these thiazole-based units into polymeric structures can also lead to the development of new functional polymers with applications in sensing, catalysis, and materials science.

Table 3: Potential Applications of this compound Derived Materials

Material Class Potential Application Key Structural Features Reference
Fused Thiazole Systems Organic Electronics (OLEDs, OPVs) Extended π-conjugation, Tunable energy levels researchgate.netmdpi.com
Polyfunctionalized Thiazoles Functional Polymers, Sensors Diverse functional groups for property tuning and binding sites google.com
Benzothiazole Derivatives Dyes, Fluorescent Probes Rigid, planar structure with inherent fluorescence researchgate.net

Mechanistic Exploration of Biological Activity Profiles of Thiazole Carbonitriles

Enzyme Target Identification and Inhibition Mechanisms

Thiazole (B1198619) carbonitriles have been identified as inhibitors of various enzymes crucial for the survival and proliferation of pathogenic organisms and cancer cells. The following subsections detail the specific enzyme targets and the proposed mechanisms of inhibition.

DNA Gyrase Inhibition

DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that introduces negative supercoils into DNA, a process vital for DNA replication and transcription. nih.govnih.gov Its inhibition leads to bacterial cell death, making it a validated target for antibacterial drug discovery. nih.govrsc.orgrice.edu Thiazole derivatives have shown potential as inhibitors of this enzyme. nih.govnih.gov

Mechanism of Action: Docking studies on the DNA gyrase from Listeria monocytogenes suggest that certain thiazole-containing compounds can prevent the entry of substrates into the enzyme's active site. nih.gov Specifically, some thiazole derivatives are thought to target the GyrB subunit, which possesses ATPase activity. rsc.orgnih.gov The 2-aminothiazole (B372263) moiety, in particular, appears to be crucial for DNA gyrase inhibition as it contains an acceptor-donor interaction pattern that is a fundamental requirement for this activity. nih.gov The thiazole ring can form hydrophobic interactions with key residues in the binding pocket of the enzyme. nih.gov

Kinase and Protease Modulation

Protein kinases and proteases are key players in cellular signaling pathways, and their dysregulation is often associated with diseases like cancer. nih.govrsc.orgnih.gov Thiazole derivatives have emerged as promising modulators of these enzymes. nih.govrsc.orgresearchgate.net

Kinase Inhibition: Thiazole-based compounds have been investigated as inhibitors of various protein kinases, including serine/threonine and tyrosine kinases. nih.govrsc.org For example, derivatives of 1,3-thiazole-5-carboxylic acid have been identified as inhibitors of protein kinase CK2. nih.gov The thiazole scaffold can serve as a framework for designing specific kinase inhibitors that target pathways like the PI3K/AKT/mTOR pathway, which is often aberrantly activated in cancer. nih.gov

Protease Modulation: The thiazole nucleus has been incorporated into molecules designed to inhibit proteases. nih.govresearchgate.net These enzymes are involved in a wide range of physiological processes, and their inhibition can have therapeutic effects. nih.gov Thiazole-containing compounds have been explored as potential inhibitors of viral proteases, such as the COVID-19 main protease (Mpro). researchgate.net

Inhibition of Bacterial Metabolic Pathways

Beyond specific enzyme targets, thiazole derivatives can disrupt broader bacterial metabolic pathways. The essential vitamin B1 (thiamine) contains a thiazole ring and is a vital coenzyme in glucose and amino acid metabolism in living organisms. nih.gov The structural similarity of synthetic thiazole compounds to natural metabolites can lead to the inhibition of essential metabolic processes in bacteria.

Cellular Pathway Modulation by Thiazole Carbonitriles

The enzymatic inhibition by thiazole carbonitriles translates into significant effects on cellular pathways, particularly those governing cell life and death.

Induction of Apoptosis and Cell Cycle Arrest

A key mechanism by which thiazole-based compounds exert their anticancer effects is through the induction of apoptosis (programmed cell death) and cell cycle arrest.

Apoptosis Induction: Certain thiazole derivatives have been shown to induce apoptosis in cancer cells. nih.gov This can occur through various mechanisms, including the activation of caspases, which are key executioner enzymes in the apoptotic cascade. nih.gov For instance, some indole (B1671886) derivatives linked to a thiazole moiety have demonstrated the ability to significantly increase the levels of caspase-3 and caspase-8. nih.gov Another mechanism involves the apoptosis-inducing factor (AIF), which mediates caspase-independent apoptosis. nih.gov

Cell Cycle Arrest: Treatment with some benzothiazole (B30560) analogues has been shown to cause an accumulation of cells in the G1 and S phases of the cell cycle, leading to growth inhibition. nih.gov This disruption of the normal cell cycle progression prevents cancer cells from proliferating.

Structure-Activity Relationship (SAR) Studies and Molecular Design Principles

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For thiazole carbonitriles, these studies have provided valuable insights into the chemical features required for their biological activity.

Key Substituents: The nature and position of substituents on the thiazole ring significantly influence its biological activity. For example, SAR studies on certain thiazole derivatives revealed that a para-halogen-substituted phenyl group attached to the thiazole ring is important for anticonvulsant activity. nih.gov In the context of anticancer activity, the presence of a Ciminalum moiety at position 5 of a thiazolidinone ring (a related heterocyclic structure) has been identified as key for cytotoxic effects. nih.gov

Molecular Hybridization: A common strategy in drug design is molecular hybridization, which involves combining different pharmacophores to create a single molecule with enhanced biological efficacy. acs.orgmdpi.com This approach has been applied to thiazole derivatives to develop potent inhibitors of enzymes like dihydrofolate reductase (DHFR). acs.org

Rational Design: Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are increasingly used to guide the rational design of new thiazole-based inhibitors. nih.govresearchgate.netmdpi.com These techniques help in understanding the binding interactions between the thiazole compounds and their target enzymes, enabling the design of more potent and selective molecules. mdpi.comnih.gov For example, ligand-based studies have guided the design of novel thiazoles as promising SIRT2 inhibitors. mdpi.com

Influence of Halogen and Nitrile Substituents on Bioactivity

The presence of a chlorine atom at the 5-position and a carbonitrile group at the 2-position of the thiazole ring are significant determinants of the bioactivity of 5-Chloro-thiazole-2-carbonitrile. Halogen atoms, like chlorine, are known to influence a molecule's lipophilicity, which in turn affects its ability to cross biological membranes and interact with target proteins. The electron-withdrawing nature of halogens can also impact the electronic distribution within the thiazole ring, potentially enhancing binding affinities with biological targets.

Structure-activity relationship studies on various thiazole derivatives have highlighted the importance of specific substituents. For instance, the presence of electron-withdrawing groups on the thiazole moiety has been shown to be beneficial for certain biological activities. nih.gov The nitrile group (C≡N) is a potent electron-withdrawing group and a hydrogen bond acceptor, which can contribute significantly to the binding energy of the molecule with its target receptor.

Substituent GroupPosition on Thiazole RingKnown Influence on Bioactivity
Chloro5Increases lipophilicity, acts as an electron-withdrawing group, potentially enhances binding affinity.
Nitrile2Strong electron-withdrawing group, acts as a hydrogen bond acceptor, contributes to binding energy.

Role of Hybrid Structures and Fused Rings in Bioactivity

The concept of molecular hybridization, where a pharmacophore like this compound is fused with other heterocyclic systems, is a strategic approach to enhance therapeutic efficacy and mitigate resistance. nih.gov The creation of such hybrid structures can lead to compounds with novel or improved biological activities.

Theoretical Approaches to Biological Activity

Computational methods provide invaluable insights into the biological activity of compounds like this compound at a molecular level. These theoretical approaches can predict how the molecule interacts with biological targets and how it might be metabolized in the body.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. nih.gov This method is instrumental in structure-based drug design for identifying potential interactions between a molecule like this compound and its biological target. nih.gov

For thiazole derivatives, molecular docking studies have been employed to investigate their inhibitory potential against various enzymes. For example, novel thiazole derivatives have been docked into the active site of DNA gyrase, with docking scores indicating their potential as antimicrobial agents. nih.gov The interactions observed in these simulations, such as hydrogen bonds and π-π stacking, provide a rationale for the observed biological activities. In silico studies of N-substituted thiazole derivatives as FabH inhibitors have shown excellent docking scores, suggesting their potential as antimicrobial agents. wjarr.com

Thiazole Derivative ClassTargetDocking Score Range (kcal/mol)Key InteractionsReference
Novel substituted thiazolesDNA gyrase-6.4 to -9.2Not specified nih.gov
N-substituted thiazolesFabH inhibitor-102.612 to -144.236 (MolDock Score)Hydrogen bonding wjarr.com

Quantum Chemical Insights into Biotransformation Pathways

Quantum chemical methods, such as Density Functional Theory (DFT), are used to explore the mechanisms of biotransformation of thiazole-containing compounds. nih.gov These studies can predict the formation of reactive metabolites, which are often responsible for drug toxicity. nih.gov

The biotransformation of the thiazole ring is often catalyzed by cytochrome P450 enzymes and can proceed through several pathways, including epoxidation of the C4=C5 double bond, S-oxidation, and N-oxidation. nih.gov Quantum chemical calculations have shown that for the thiazole ring, the energy barrier for epoxidation is lower than that for S- or N-oxidation, suggesting that epoxidation is a more favorable metabolic pathway. nih.gov The presence of substituents on the thiazole ring can further influence these metabolic pathways. nih.gov Understanding these biotransformation pathways is crucial for predicting the metabolic fate and potential toxicity of this compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-Chloro-thiazole-2-carbonitrile, and how do reaction conditions influence product yield?

  • Methodology : The compound can be synthesized via cyclization reactions using thionyl chloride (SOCl₂) with substituted o-phenylenediamine derivatives. For example, in acidic media (e.g., concentrated H₂SO₄), thionyl chloride reacts with 4-chloro-o-phenylenediamine to form the thiadiazole core, followed by nitrile functionalization . Reaction conditions such as solvent polarity (e.g., pyridine for basic media), temperature (60–100°C), and stoichiometric ratios of reagents significantly impact yield. Lower temperatures favor selectivity, while excess SOCl₂ may lead to by-products like sulfonic acid derivatives.

Q. How can spectroscopic techniques (NMR, IR) and X-ray crystallography confirm the structure of this compound?

  • Methodology :

  • NMR : The nitrile group (C≡N) appears as a sharp singlet at ~110–120 ppm in 13C^{13}\text{C} NMR. The thiazole ring protons resonate as distinct doublets in 1H^{1}\text{H} NMR (δ 7.5–8.5 ppm) due to aromatic deshielding .
  • IR : A strong absorption band near 2220 cm1^{-1} confirms the nitrile group.
  • X-ray crystallography : SHELX software refines crystallographic data to determine bond lengths and angles, resolving ambiguities in stereochemistry .

Q. What are the common functionalization strategies for this compound to create derivatives for structure-activity studies?

  • Methodology : The chlorine atom at position 5 is highly reactive toward nucleophilic aromatic substitution (SNAr). For example, coupling with amines or thiols under basic conditions (K₂CO₃/DMF) introduces substituents like amino or thioether groups. The nitrile group can be hydrolyzed to carboxylic acids using H₂SO₄/H₂O .

Advanced Research Questions

Q. How can solvent systems like PEG-400 improve the synthesis of thiazole derivatives, and what are the mechanistic implications?

  • Methodology : PEG-400, a green solvent, enhances reaction efficiency via phase-transfer catalysis. For example, in cyclocondensation reactions, PEG-400 stabilizes intermediates through hydrogen bonding, reducing side reactions and improving yields by ~15–20% compared to traditional solvents like DMF. Mechanistic studies (e.g., DFT calculations) suggest PEG’s ether oxygen atoms coordinate with cationic intermediates, lowering activation energy .

Q. What strategies resolve contradictions between computational predictions (e.g., DFT) and experimental crystallographic data in structural analysis?

  • Methodology : Discrepancies in bond lengths/angles often arise from crystal packing effects or solvent interactions. To address this:

  • Refine X-ray data using SHELXL with anisotropic displacement parameters for heavy atoms (e.g., Cl, S) .
  • Compare experimental data with gas-phase DFT-optimized structures, adjusting for solvent effects (e.g., PCM models).
  • Validate via Hirshfeld surface analysis to quantify intermolecular interactions (e.g., H-bonding, π-stacking) .

Q. How can researchers optimize reaction conditions to suppress by-products like sulfonic acid derivatives during synthesis?

  • Methodology :

  • Temperature control : Maintain temperatures <80°C to avoid over-sulfonation.
  • Catalyst screening : Use Lewis acids (e.g., ZnCl₂) to direct regioselectivity.
  • In-situ monitoring : Employ HPLC-MS to detect intermediates and adjust reagent stoichiometry dynamically .

Q. What analytical methods are critical for detecting trace impurities in this compound, and how are they validated?

  • Methodology :

  • HPLC-PDA : Use a C18 column with acetonitrile/water (70:30) to separate impurities (e.g., unreacted starting materials).
  • LC-MS : Identify by-products via molecular ion peaks (e.g., m/z 185 for dechlorinated species).
  • Validation : Follow ICH guidelines for precision (RSD <2%), accuracy (spike recovery 98–102%), and LOD/LOQ (<0.1%) .

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Feasible Synthetic Routes

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5-Chloro-thiazole-2-carbonitrile
Reactant of Route 2
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5-Chloro-thiazole-2-carbonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.